molecular formula C25H21NO2S3 B11040232 2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11040232
M. Wt: 463.6 g/mol
InChI Key: LOIPGGYTMFKUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that features a naphthalene moiety, a quinoline derivative, and a dithiolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the naphthalen-2-yloxy intermediate: This can be achieved by reacting naphthalene with an appropriate halogenated ether under basic conditions.

    Synthesis of the quinoline derivative: The quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Formation of the dithiolo ring:

    Coupling of intermediates: The final step involves coupling the naphthalen-2-yloxy intermediate with the quinoline-dithiolo intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dithiolo and quinoline moieties may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which may confer unique chemical reactivity and biological activity. The presence of multiple functional groups and ring systems allows for diverse interactions and applications.

Properties

Molecular Formula

C25H21NO2S3

Molecular Weight

463.6 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C25H21NO2S3/c1-15-7-6-10-19-21-23(30-31-24(21)29)25(2,3)26(22(15)19)20(27)14-28-18-12-11-16-8-4-5-9-17(16)13-18/h4-13H,14H2,1-3H3

InChI Key

LOIPGGYTMFKUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)COC4=CC5=CC=CC=C5C=C4)(C)C)SSC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.